molecular formula C21H17ClN2 B14812901 5-(2-chlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole CAS No. 7245-46-7

5-(2-chlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B14812901
CAS No.: 7245-46-7
M. Wt: 332.8 g/mol
InChI Key: BNNUOKKJQGYWBV-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazoline family. This compound is characterized by its unique structure, which includes a pyrazoline ring substituted with phenyl and chlorophenyl groups. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of chalcones with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of ethanol as a solvent. The general reaction scheme is as follows:

    Preparation of Chalcone: The chalcone is synthesized by the Claisen-Schmidt condensation of acetophenone with 2-chlorobenzaldehyde in the presence of a base such as sodium hydroxide.

    Cyclization: The chalcone is then reacted with hydrazine hydrate under reflux conditions to form the pyrazoline ring, yielding this compound.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the phenyl or chlorophenyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be performed using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-(2-chlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

    Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol
  • 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine

Uniqueness

5-(2-chlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole stands out due to its unique combination of phenyl and chlorophenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

7245-46-7

Molecular Formula

C21H17ClN2

Molecular Weight

332.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-2,5-diphenyl-3,4-dihydropyrazole

InChI

InChI=1S/C21H17ClN2/c22-19-14-8-7-13-18(19)21-15-20(16-9-3-1-4-10-16)23-24(21)17-11-5-2-6-12-17/h1-14,21H,15H2

InChI Key

BNNUOKKJQGYWBV-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4Cl

Origin of Product

United States

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